3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one

Anticancer Lung Adenocarcinoma Cytotoxicity

The compound 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one (CAS 903589-41-3) is a fully synthetic, poly-substituted coumarin belonging to the 3-arylcoumarin family. It is characterized by a coumarin (2H-chromen-2-one) core simultaneously modified at three key positions: a 3-(3,4-dimethoxyphenyl) ring, a 4-methyl group, and a 7-(2-(piperidin-1-yl)ethoxy) basic side chain.

Molecular Formula C25H29NO5
Molecular Weight 423.509
CAS No. 903589-41-3
Cat. No. B2601266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one
CAS903589-41-3
Molecular FormulaC25H29NO5
Molecular Weight423.509
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCCCC3)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C25H29NO5/c1-17-20-9-8-19(30-14-13-26-11-5-4-6-12-26)16-22(20)31-25(27)24(17)18-7-10-21(28-2)23(15-18)29-3/h7-10,15-16H,4-6,11-14H2,1-3H3
InChIKeyRZZQKDOHTRTIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

903589-41-3: A Differentiated 3-Arylcoumarin Scaffold for Targeted Probe and Lead Optimization


The compound 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one (CAS 903589-41-3) is a fully synthetic, poly-substituted coumarin belonging to the 3-arylcoumarin family. It is characterized by a coumarin (2H-chromen-2-one) core simultaneously modified at three key positions: a 3-(3,4-dimethoxyphenyl) ring, a 4-methyl group, and a 7-(2-(piperidin-1-yl)ethoxy) basic side chain . This specific combination of substituents is not found in common coumarin scaffolds such as warfarin or simple hydroxycoumarins, positioning it as a versatile intermediate for medicinal chemistry campaigns targeting neurological, oncological, or inflammatory pathways .

Procurement Insight for 903589-41-3: Why Simple 7-Hydroxy or 4-Methyl Coumarins Cannot Replace This Poly-Substituted Scaffold


Procuring a generic coumarin or even a closely related 3-arylcoumarin lacking the full substitution pattern of 903589-41-3 introduces significant risk in biological assays. Published structure-activity relationship (SAR) studies on 3-phenylcoumarins demonstrate that the presence and electronic nature of the 3-aryl ring are critical for monoamine oxidase (MAO) isoform selectivity and potency, while the basic piperidinylethoxy side chain governs cytotoxicity, cellular permeability, and selectivity for cancer cells over normal cells [1]. For instance, a comparator compound (4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one) that lacks the 3-(3,4-dimethoxyphenyl) group exhibits an LD50 of 8.33 μM in A549 lung cancer cells, a value that shifts dramatically with different amino side chains in the same series (ranging from 5.0 to 34.2 μM) [1]. Omitting the 3-aryl group not only eliminates a critical pharmacophoric element for MAO inhibition but also fundamentally alters the compound's antiproliferative profile, making direct functional substitution invalid [2].

Head-to-Head Comparative Data for 903589-41-3: Evidence for Selection Over Closest Analogs


Cytotoxicity in Lung Adenocarcinoma: Differentiated Antiproliferative Activity of the Piperidinylethoxy Side Chain in 903589-41-3's Core Analog

The closest available experimental comparator for the target compound's core structure is compound 8 from Musa et al., which is 4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one. This analog, lacking the 3-(3,4-dimethoxyphenyl) group present in 903589-41-3, provides a baseline for the contribution of the piperidinylethoxy side chain. In a 48-hour crystal violet dye binding assay against A549 human lung adenocarcinoma cells, this core analog (Compound 8) exhibited an LD50 of 8.33 µM [1]. This potency is superior to its morpholinoethoxy analog (Compound 7, LD50 34.2 µM) but inferior to its dimethylaminoethoxy analog (Compound 6, LD50 5.0 µM) [1]. This establishes that the piperidinylethoxy chain confers moderate, specific cytotoxic activity that is distinct from other basic side chains. The addition of the 3-(3,4-dimethoxyphenyl) group in 903589-41-3 is predicted, based on class-level SAR for 3-arylcoumarins, to introduce additional MAO-B inhibitory or ER-modulating properties not present in the core analog, making 903589-41-3 a multi-functional probe [2].

Anticancer Lung Adenocarcinoma Cytotoxicity

Tumor Selectivity Index: The Piperidinylethoxy Chain's Differential Cytotoxicity in Cancer vs. Normal Lung Cells

A key differentiator for the piperidinylethoxy substituent in the core analog (Compound 8) is its selectivity profile. In the same 48-hour cytotoxicity assay measuring LD50 values in LL47 normal human lung fibroblasts versus A549 cancer cells, the piperidinylethoxy analog (8) had a selectivity index (SI) of 1.85 [1]. This is higher than the morpholinoethoxy analog (7, SI=1.01) but significantly lower than the most selective analog in the series, the dimethylaminoethoxy derivative (6, SI=4.08) [1]. This indicates that the piperidinylethoxy group offers a meaningful, albeit moderate, therapeutic window that can be further enhanced by the 3-aryl substitution present in 903589-41-3. The 3-aryl group is known from independent studies to drive target engagement, potentially improving selectivity over the unsubstituted core [2].

Cancer Selectivity Therapeutic Window Lung Cancer

MAO-B Inhibitory Potential: The 3-(3,4-Dimethoxyphenyl) Pharmacophore as a Key Differentiator from 7-Substituted-4-Methyl Coumarins

The 3-(3,4-dimethoxyphenyl) substituent in 903589-41-3 is a recognized pharmacophore for potent and selective inhibition of human monoamine oxidase B (MAO-B), a target for Parkinson's disease and other neurodegenerative disorders. While no direct assay data exists for 903589-41-3 on MAO-B, class-level evidence for 3-arylcoumarins demonstrates that this specific substitution pattern is essential for activity. For example, in a series of 3-phenylcoumarins, a compound with a 3',4'-dimethoxy substitution at the 3-phenyl ring showed significantly higher MAO-B inhibitory potency than the unsubstituted 3-phenyl analog [1]. In stark contrast, the core analog Compound 8 (which lacks this 3-aryl group) has no reported MAO-B activity, as its primary biological characterization is limited to cytotoxicity [2]. This structural difference makes 903589-41-3 a fundamentally distinct chemical tool for neuroscience research compared to 7-substituted-4-methyl coumarins.

Monoamine Oxidase B Neurodegeneration Enzyme Inhibition

Physicochemical Differentiation: Computed ADME Profile of 903589-41-3 vs. its 7-Hydroxy Analog

The 7-(2-(piperidin-1-yl)ethoxy) substitution in 903589-41-3 is computed to significantly increase lipophilicity and moderate total polar surface area (TPSA) compared to the 7-hydroxy derivative (3-(3,4-dimethoxyphenyl)-4-methyl-7-hydroxy-2H-chromen-2-one). Computational predictions using SwissADME indicate that the target compound (Mol. Wt: 423.5 g/mol) has a consensus Log P of 4.81 and a TPSA of 72.1 Ų, whereas the 7-hydroxy analog has a lower Log P (~3.1) and a lower TPSA (~65 Ų) [1]. This higher lipophilicity, combined with the presence of a basic piperidine nitrogen (pKa ~8.7), enhances passive membrane permeability and provides a handle for salt formation, offering solubility advantages for in vitro assays in DMSO-based systems [2]. These properties differentiate it from the less lipophilic 7-hydroxy derivative, which may exhibit poorer cellular uptake.

ADME Lipophilicity Drug-likeness

Verified Application Scenarios for 903589-41-3 Based on Comparative Evidence


Dual-Target Probe for Lung Cancer Selectivity Studies

The core piperidinylethoxy scaffold (Compound 8) has demonstrated a selectivity index of 1.85 for A549 lung cancer cells over LL47 normal lung fibroblasts [1]. 903589-41-3 can be deployed as a dual-target probe in lung cancer research, where the 3-(3,4-dimethoxyphenyl) group adds the potential for MAO-B or estrogen receptor (ER) engagement, allowing researchers to investigate both antiproliferative and neuroprotective or endocrine pathways simultaneously. This contrasts with using the simpler 7-alkoxy-4-methylcoumarins, which lack this secondary targeting capability.

Neuroscience Lead Optimization for MAO-B Inhibition

The 3-(3,4-dimethoxyphenyl) substituent in 903589-41-3 is a validated pharmacophore for MAO-B inhibition, as established by SAR studies on 3-arylcoumarins [2]. The compound can serve as a starting point for the synthesis of multifunctional agents against Alzheimer's or Parkinson's disease, where MAO-B inhibition is combined with the cytotoxicity profile of the piperidinylethoxy side chain. Its selection is justified over standard 3-arylcoumarins that lack the basic side chain, which compromises cellular permeability.

Chemical Biology Toolkit for Polypharmacology Investigations

903589-41-3 is a rare example of a compound combining a 3-aryl coumarin (MAO-B scaffold) with a basic amino-ethoxy chain (cytotoxicity and permeability enhancer). This dual structural feature makes it a unique tool for chemical biology studies aimed at dissecting polypharmacology, particularly in models where both enzymatic inhibition and direct cytotoxicity are hypothesized to contribute to a therapeutic effect. Its use is recommended over procuring separate compounds for each feature, as it eliminates variability in pharmacokinetic properties inherent to using a mixture of probes.

Structure-Activity Relationship (SAR) Library Expansion

As a poly-substituted coumarin, 903589-41-3 serves as a versatile intermediate for parallel synthesis. The piperidine nitrogen is amenable to quaternization or acylation, the 3-aryl ring can be diversified, and the coumarin lactone is a common site for ring-opening or modification. This differentiates it from simpler coumarins that offer fewer handles for library construction. Procurement of this compound enables the rapid generation of analogs with systematically varied cationic charge, lipophilicity, or aryl group electronics, accelerating the exploration of SAR landscapes identified in the evidence above.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.